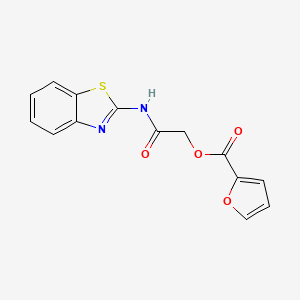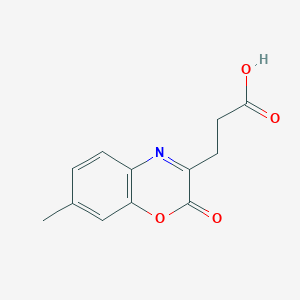![molecular formula C17H19N3O3S B10872909 Ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B10872909.png)
Ethyl 4-({[(4,6-dimethylpyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are diazine compounds with a wide range of biological activities, making them significant in medicinal chemistry . This compound is characterized by the presence of a pyrimidine ring substituted with dimethyl groups and a thioacetyl group, which contributes to its unique chemical properties.
Preparation Methods
The synthesis of ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate involves several steps. One common method includes the condensation of β-dicarbonyl compounds with amines. For instance, the synthesis can be initiated by reacting (S)-N-α-benzoyl-l-arginine ethyl ester hydrochloride with acetylacetone under microwave irradiation . This method yields the desired compound in moderate yield and involves purification steps such as Thin Layer Chromatography (TLC) to monitor the reaction progress .
Chemical Reactions Analysis
Ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the conversion of the thioacetyl group to a thiol group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives with potential biological activities.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in studying enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate involves its interaction with molecular targets such as enzymes and receptors. The thioacetyl group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. Additionally, the pyrimidine ring can engage in hydrogen bonding and π-π interactions with receptor sites, modulating their activity .
Comparison with Similar Compounds
Ethyl 4-({2-[(4,6-dimethylpyrimidin-2-yl)thio]acetyl}amino)benzoate can be compared with other pyrimidine derivatives such as:
2-Amino-4,6-dimethylpyrimidine: This compound shares the pyrimidine core but lacks the thioacetyl and benzoate groups, resulting in different chemical properties and biological activities.
2-Amino-4,6-dimethylpyrimidine 2-hydroxybenzoate: This derivative has a similar structure but includes a hydroxybenzoate group, which can influence its solubility and reactivity.
Properties
Molecular Formula |
C17H19N3O3S |
|---|---|
Molecular Weight |
345.4 g/mol |
IUPAC Name |
ethyl 4-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C17H19N3O3S/c1-4-23-16(22)13-5-7-14(8-6-13)20-15(21)10-24-17-18-11(2)9-12(3)19-17/h5-9H,4,10H2,1-3H3,(H,20,21) |
InChI Key |
DYOBJNRJKWETSR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC(=CC(=N2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(E)-2-(4-fluorophenyl)ethenyl]-3-(thiophen-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B10872830.png)
![N'-[(E)-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]-N,N-diethylbenzene-1,4-diamine](/img/structure/B10872839.png)
![Methyl 4-[({[5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B10872842.png)
![3-[(1H-benzotriazol-1-ylmethyl)sulfanyl]-5-(2-phenylethyl)-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B10872845.png)
![N-[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-2-[(6-methyl-4-oxo-1,4-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B10872850.png)
![(2E)-3-(2-bromo-5-ethoxy-4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}phenyl)prop-2-enoic acid](/img/structure/B10872854.png)

![4-methoxy-N-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamothioyl}benzamide](/img/structure/B10872887.png)
![(4Z)-2-(4-fluorophenyl)-4-{1-[(2-methoxyethyl)amino]ethylidene}-5-(4-methoxyphenyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B10872893.png)
![5-[2-(1H-indol-3-yl)ethyl]-4-(4-methoxyphenyl)-3-methyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B10872897.png)


![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-(2-methoxyethyl)-1,2,4-oxadiazole-5-carboxamide](/img/structure/B10872915.png)

